Desisobutyl-benzylsibutramine

Description

Desisobutyl-benzylsibutramine hydrochloride (CAS 1446140-91-5) is a structural derivative of sibutramine, a compound historically studied for weight management . However, its primary application lies in oncology research, where it modulates cellular signaling pathways by inhibiting protein kinases, enzymes critical for cell proliferation and survival. This inhibition induces apoptosis and arrests the cell cycle in cancer cells, particularly in human leukemia models .

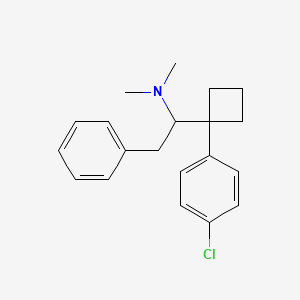

Structure

3D Structure

Properties

IUPAC Name |

1-[1-(4-chlorophenyl)cyclobutyl]-N,N-dimethyl-2-phenylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN/c1-22(2)19(15-16-7-4-3-5-8-16)20(13-6-14-20)17-9-11-18(21)12-10-17/h3-5,7-12,19H,6,13-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHZSUCMYGFCXNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CC1=CC=CC=C1)C2(CCC2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301316283 | |

| Record name | Benzylsibutramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1446140-91-5 | |

| Record name | Benzylsibutramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1446140-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-Desisobutyl-11-benzylsibutramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446140915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzylsibutramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301316283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 11-DESISOBUTYL-11-BENZYLSIBUTRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQZ2PMN6BP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of desisobutyl-benzylsibutramine involves the reaction of specific precursors under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not widely published. it generally involves the use of organic solvents and catalysts to facilitate the reaction.

Industrial Production Methods: Industrial production of desisobutyl-benzylsibutramine typically involves large-scale chemical synthesis using automated reactors. The process includes several purification steps to ensure the compound’s purity and quality. The production is carried out under stringent regulatory guidelines to ensure safety and efficacy .

Chemical Reactions Analysis

Types of Reactions: Desisobutyl-benzylsibutramine undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Pharmacological Applications

-

Weight Loss and Obesity Management

- DBS has been investigated for its potential role in weight management. As an analogue of sibutramine, it may exhibit similar mechanisms of action, primarily through the inhibition of serotonin and norepinephrine reuptake, potentially leading to appetite suppression and increased energy expenditure .

- A study highlighted the rapid screening of DBS in weight loss supplements, indicating its presence in products marketed for obesity management .

-

Toxicological Studies

- Given its structural relation to sibutramine, DBS is also relevant in toxicology. Research has shown that products containing sibutramine have been adulterated with various compounds, including DBS. This raises concerns regarding the safety profiles of such products .

- Case reports have documented adverse events associated with dietary supplements containing sibutramine and its analogues, emphasizing the need for thorough toxicological evaluation .

Analytical Methods for Detection

The detection and quantification of DBS in supplements are critical for regulatory and safety assessments. Various analytical techniques have been developed:

- Liquid Chromatography-Mass Spectrometry (LC-MS)

- Ion Mobility Spectrometry (IMS)

Case Studies

-

Adverse Reactions from Adulterated Supplements

- A notable case involved a 23-year-old woman who experienced severe side effects after consuming a weight loss supplement suspected to contain DBS. Symptoms included dizziness, tachycardia, and confusion, leading to hospitalization . This case underscores the potential health risks associated with unregulated supplements containing analogues like DBS.

- Regulatory Implications

Table 1: Summary of Analytical Techniques for DBS Detection

| Technique | Sensitivity | Specificity | Application |

|---|---|---|---|

| Liquid Chromatography-Mass Spectrometry (LC-MS) | High | High | Detection in dietary supplements |

| Ion Mobility Spectrometry (IMS) | Moderate | Moderate | Rapid screening during inspections |

Table 2: Reported Adverse Events Associated with Sibutramine Analogues

| Event Type | Frequency (%) |

|---|---|

| Dizziness | 7.0 |

| Anorexia | 13.0 |

| Insomnia | 10.7 |

| Tachycardia | 2.6 |

| Emotional Lability | 1.3 |

Mechanism of Action

Desisobutyl-benzylsibutramine exerts its effects by inhibiting protein kinases, which are enzymes involved in cell signaling and proliferation. This inhibition leads to the induction of apoptosis (programmed cell death) and the halting of the cell cycle, thereby limiting the spread of cancerous cells. The compound also functions as a serotonin-norepinephrine reuptake inhibitor, which contributes to its weight loss effects .

Comparison with Similar Compounds

Key Structural and Chemical Properties

- Molecular Formula : C₂₀H₂₅Cl₂N

- Molecular Weight : 350.33 g/mol

- SMILES : ClC1=CC=C(C2(CCC2)C(N(C)C)CC3=CC=CC=C3)C=C1.Cl

- Purity : >95% (HPLC)

The compound features a chlorophenyl group, a cyclobutyl ring, and a dimethylamine side chain, distinguishing it from other sibutramine analogs .

Comparison with Sibutramine-Related Compounds

Desisobutyl-benzylsibutramine shares structural homology with sibutramine derivatives, though modifications in substituents and side chains confer distinct pharmacological profiles. Below is a comparative analysis with three key analogs:

Table 1: Structural and Functional Comparison

*Compounds B, C, and D are USP-classified reference materials for quality control .

†Calculated based on molecular formulas.

Structural and Functional Insights

Chlorophenyl Position : Desisobutyl-benzylsibutramine and Related Compound B both possess chlorophenyl groups, but the latter’s 3-chloro substitution (vs. 4-chloro in Compound C) may alter target binding affinity .

Alkyl Chain Length : The 3-methylbutyl chain in Desisobutyl-benzylsibutramine and Compound B vs. the pentyl chain in Compound C suggests differences in lipophilicity and metabolic stability .

Pharmacological and Mechanistic Differences

- Desisobutyl-benzylsibutramine : Targets protein kinases to disrupt cancer cell signaling, showing efficacy in leukemia models .

Biological Activity

Desisobutyl-benzylsibutramine (DBBS) is a novel analogue of sibutramine, a compound originally developed for weight loss. This article delves into the biological activity of DBBS, highlighting its pharmacological properties, potential therapeutic applications, and safety concerns based on diverse research findings.

Discovery and Structural Characterization

DBBS was identified during routine screening of weight loss supplements. Its structure was elucidated using advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, revealing a benzyl moiety at the 11 position instead of the isobutyl group found in sibutramine . The molecular formula of DBBS is .

DBBS exhibits a mechanism similar to that of sibutramine, primarily acting as a serotonin-norepinephrine reuptake inhibitor (SNRI). This mechanism is believed to contribute to its appetite-suppressing effects. Studies indicate that both DBBS and its parent compound may influence various neural circuits involved in food intake regulation .

1. Appetite Suppression

Research has shown that DBBS effectively reduces food intake in experimental models. The compound's activity has been compared with that of sibutramine, demonstrating comparable efficacy in suppressing appetite and promoting weight loss .

2. Cytotoxicity

In vitro studies have assessed the cytotoxic effects of DBBS on hepatic cell lines. Similar to sibutramine, DBBS exhibited low cytotoxicity; however, its metabolites showed varying degrees of cytotoxicity depending on metabolic pathways influenced by cytochrome P450 enzymes . Notably, the inhibition of CYP3A4 augmented the cytotoxic effects of both DBBS and sibutramine on liver cells.

Safety Profile and Adverse Effects

Despite its potential benefits, DBBS raises safety concerns similar to those associated with sibutramine. A retrospective study analyzed adverse events linked to products containing sibutramine analogues, including DBBS. The findings indicated that common adverse effects included:

- Dermatological Reactions : Rashes and hypersensitivity reactions were frequently reported.

- Severe Outcomes : Cases involving serious conditions such as Cushing's syndrome and hepatic failure were noted, primarily linked to adulterated health products containing undeclared drugs .

Table 1: Reported Adverse Events Associated with Sibutramine Analogues

| Adverse Event | Frequency (%) |

|---|---|

| Skin Reactions | 44.9 |

| Cushing's Syndrome | 4.0 |

| Hepatic Failure | 1.2 |

| Severe Hypoglycemia | 0.7 |

| Anaphylaxis | 0.1 |

Case Studies

Several case studies have documented adverse reactions associated with products adulterated with DBBS or similar compounds. For instance, one study reported multiple cases of hospitalization due to severe allergic reactions from unregulated weight loss supplements containing these substances .

Regulatory Considerations

The presence of DBBS in dietary supplements raises significant regulatory concerns. The illegal addition of such compounds in health products poses risks to consumer safety and highlights the need for stringent monitoring by health authorities .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Desisobutyl-benzylsibutramine, and what methodological considerations ensure reproducibility?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, including alkylation and benzylation. Key steps include:

- Reaction optimization : Temperature, solvent polarity, and catalyst selection (e.g., palladium-based catalysts for cross-coupling reactions).

- Purification : Column chromatography (silica gel) or recrystallization to achieve ≥95% purity, validated via HPLC .

- Characterization : NMR (¹H, ¹³C) and mass spectrometry for structural confirmation. Reproducibility requires detailed documentation of reaction conditions and spectral data in supplementary materials .

Q. How can researchers validate the stability of Desisobutyl-benzylsibutramine under varying storage conditions?

- Methodological Answer : Stability studies should follow ICH guidelines:

- Accelerated testing : Expose the compound to elevated temperatures (40°C) and humidity (75% RH) for 6 months.

- Analytical methods : HPLC-UV or LC-MS to monitor degradation products.

- Data interpretation : Compare degradation kinetics to Arrhenius models. Report stability thresholds (e.g., ≤5% degradation) in peer-reviewed formats .

Q. What in vitro assays are most suitable for preliminary pharmacological screening of Desisobutyl-benzylsibutramine?

- Methodological Answer : Use target-specific assays:

- Receptor binding assays : Radioligand displacement (e.g., serotonin or norepinephrine transporters).

- Enzyme inhibition : Kinetic analysis via fluorometric or colorimetric substrates.

- Dose-response curves : IC₅₀ calculations with nonlinear regression models. Validate results against positive controls (e.g., sibutramine) .

Advanced Research Questions

Q. How should researchers address contradictions in pharmacokinetic data for Desisobutyl-benzylsibutramine across species?

- Methodological Answer : Conduct interspecies comparative studies:

- In vivo models : Administer identical doses to rodents and non-rodents; collect plasma samples at fixed intervals.

- Bioanalytical methods : LC-MS/MS for quantification; use non-compartmental analysis (NCA) for AUC, Cmax, and t₁/₂.

- Statistical reconciliation : Apply mixed-effects models to account for metabolic variability. Discrepancies may arise from cytochrome P450 isoform differences .

Q. What experimental designs optimize the detection of off-target effects in Desisobutyl-benzylsibutramine toxicity studies?

- Methodological Answer : Implement a tiered approach:

- High-throughput screening : Use panels of human cell lines (e.g., HepG2 for hepatotoxicity) and transcriptomic profiling.

- Mechanistic studies : CRISPR-Cas9 knockout models to identify pathways (e.g., mitochondrial dysfunction).

- Data integration : Combine omics data with phenotypic anchoring. Report findings in structured tables (e.g., EC₅₀ values, pathway enrichment scores) .

Q. How can computational methods enhance the understanding of Desisobutyl-benzylsibutramine’s mechanism of action?

- Methodological Answer : Combine molecular docking and molecular dynamics (MD):

- Target prediction : Use SwissTargetPrediction or AutoDock Vina to identify binding sites.

- Simulation parameters : Run MD simulations (100 ns) in explicit solvent to assess ligand-receptor stability.

- Validation : Cross-reference docking scores with experimental IC₅₀ values. Publish trajectory analyses in supplementary videos or heatmaps .

Data Analysis and Reporting

Q. What statistical approaches resolve conflicting efficacy results in Desisobutyl-benzylsibutramine clinical trials?

- Methodological Answer :

- Meta-analysis : Pool data from multiple trials using random-effects models; assess heterogeneity via I² statistics.

- Sensitivity analysis : Exclude outliers or stratify by covariates (e.g., age, BMI).

- Reporting : Follow PRISMA guidelines for transparency. Use forest plots to visualize effect sizes .

Q. How should researchers document methodological limitations in Desisobutyl-benzylsibutramine studies for peer review?

- Methodological Answer :

- Structured disclosure : Create a subsection titled "Limitations" in the discussion.

- Quantitative impact : Estimate bias magnitude (e.g., confidence interval widening).

- Mitigation strategies : Propose follow-up experiments (e.g., orthogonal assays). Adhere to journal-specific formatting for limitations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.